molecular formula C30H60O3 B14322353 Dodecyl 12-hydroxyoctadecanoate CAS No. 108660-77-1

Dodecyl 12-hydroxyoctadecanoate

Katalognummer: B14322353
CAS-Nummer: 108660-77-1
Molekulargewicht: 468.8 g/mol
InChI-Schlüssel: XHSQYKQODZLOCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of hydroxy fatty acids. It is derived from 12-hydroxyoctadecanoic acid, which is a hydroxy fatty acid with a hydroxyl group at the 12th carbon position. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dodecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dodecyl 12-hydroxyoctadecanoate involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable it to act as an emulsifier, stabilizing mixtures of oil and water. Additionally, it can modulate the activity of enzymes involved in lipid metabolism by altering the lipid environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dodecyl 12-hydroxyoctadecanoate is unique due to the presence of both a hydroxyl group and a long hydrocarbon chain. This combination imparts both hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier. Additionally, its ability to undergo various chemical reactions allows for its modification and use in diverse applications .

Eigenschaften

CAS-Nummer

108660-77-1

Molekularformel

C30H60O3

Molekulargewicht

468.8 g/mol

IUPAC-Name

dodecyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C30H60O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h29,31H,3-28H2,1-2H3

InChI-Schlüssel

XHSQYKQODZLOCS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.